2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-methyl-6-{1-methyl-2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazone linkage, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-6-{1-methyl-2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-3-pyridyl cyanide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the pyridine ring.
Hydrazone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and hydrazone groups, leading to the formation of corresponding oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-4-methyl-6-{1-methyl-2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-3-pyridyl cyanide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-6-{1-methyl-2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-6-{1-methyl-2-[(E)-1-phenylmethylidene]hydrazino}-3-pyridyl cyanide: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-Chloro-4-methyl-6-{1-methyl-2-[(E)-1-(4-chlorophenyl)methylidene]hydrazino}-3-pyridyl cyanide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 2-chloro-4-methyl-6-{1-methyl-2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-3-pyridyl cyanide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the cyanide and hydrazone groups, along with the specific positioning of the chlorine and methyl groups, contributes to its distinct properties.
Properties
Molecular Formula |
C16H15ClN4 |
---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-[methyl-[(E)-(4-methylphenyl)methylideneamino]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15ClN4/c1-11-4-6-13(7-5-11)10-19-21(3)15-8-12(2)14(9-18)16(17)20-15/h4-8,10H,1-3H3/b19-10+ |
InChI Key |
KRRPLZLEMQRERS-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N(C)C2=NC(=C(C(=C2)C)C#N)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN(C)C2=NC(=C(C(=C2)C)C#N)Cl |
Origin of Product |
United States |
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